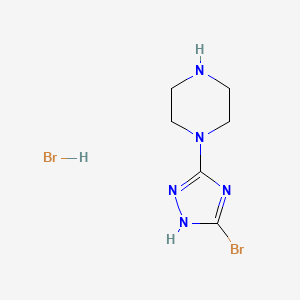

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide

Description

Properties

IUPAC Name |

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN5.BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;/h8H,1-4H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNZITXKVAYNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide typically involves two key steps:

- Construction of the 1,2,4-triazole ring with a bromine substituent at the 3-position.

- Coupling of this heterocycle with piperazine, followed by hydrobromide salt formation.

This approach leverages nucleophilic substitution and cyclization reactions, often under reflux conditions, to achieve high yields and purity.

Synthesis of 3-Bromo-1H-1,2,4-triazole Intermediate

Method A: Cyclization of Hydrazine Derivatives with Brominated Precursors

- Starting Materials : Hydrazine derivatives, halogenated carboxylic acids or nitriles.

- Procedure :

- Hydrazine hydrate reacts with a brominated precursor such as 3-bromo-1,2-dicarbonitrile or 3-bromo-2-aminopyridine derivatives.

- Cyclization occurs under basic conditions, typically with sodium hydroxide or potassium carbonate, at elevated temperatures (~80-120°C).

- The reaction yields 3-bromo-1H-1,2,4-triazole after purification.

- Similar synthesis pathways are documented for 1,2,4-triazoles, where halogenated precursors undergo cyclization under alkaline conditions, with yields ranging from 60-85%.

Coupling with Piperazine

Method B: Nucleophilic Substitution on Brominated Triazole

- Procedure :

- The brominated triazole intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- Piperazine is added in excess, and the mixture is heated at 80-120°C under reflux.

- The nucleophilic nitrogen of piperazine displaces the bromine atom on the triazole ring, forming the desired compound.

- The reaction mixture is cooled, and the product is isolated via filtration or extraction.

Notes :

- The reaction conditions are optimized to favor mono-substitution, avoiding multiple substitutions on the piperazine ring.

- The process may involve a catalytic amount of potassium carbonate to facilitate nucleophilic attack.

Formation of Hydrobromide Salt

Method C: Acidic Workup

- Procedure :

- The free base of the synthesized compound is dissolved in an aqueous medium.

- Hydrobromic acid (HBr) or hydrogen bromide gas is bubbled through the solution.

- The mixture is stirred at room temperature or slightly elevated temperatures (~25-40°C) until salt formation is complete.

- The product is precipitated out, filtered, washed, and dried under vacuum.

- Hydrobromide salts are typically obtained with high purity (>95%) and are characterized by melting point, NMR, and elemental analysis.

Summary of Preparation Data

| Step | Reaction Type | Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Alkaline, reflux | Hydrazine hydrate + brominated precursor | 60-85 | Formation of 3-bromo-1H-1,2,4-triazole |

| 2 | Nucleophilic substitution | Reflux, polar aprotic solvent | Piperazine | 70-90 | Selective mono-substitution |

| 3 | Salt formation | Acidic aqueous | Hydrobromic acid | >95 | Hydrobromide salt isolation |

Critical Research Findings and Notes

- The synthesis of this compound is primarily based on well-established heterocyclic chemistry involving cyclization and nucleophilic substitution reactions.

- The choice of solvents (DMF, methanol) and reaction conditions (reflux temperatures, pH control) critically influences yield and purity.

- Recent advances include microwave-assisted synthesis, which can reduce reaction times and improve yields, though detailed protocols are still under development.

- Safety considerations include handling hydrazine derivatives and brominating agents, which are toxic and require appropriate protective measures.

Chemical Reactions Analysis

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Complex Formation: It can form coordination complexes with transition metals, which are useful in catalysis and material science.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Triazoles are known for their antifungal activity, and compounds similar to this one have shown effectiveness against various fungal pathogens. Research indicates that brominated triazoles can enhance antifungal potency due to their structural characteristics.

- Antidepressant Effects : Compounds containing piperazine rings are often explored for their antidepressant properties. The unique structure of this compound suggests potential interactions with neurotransmitter systems .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Starting from appropriate precursors, the triazole ring can be synthesized through cyclization reactions.

- Piperazine Integration : The piperazine moiety is introduced via nucleophilic substitution reactions.

- Hydrobromide Salt Formation : The final product is often obtained as a dihydrobromide salt to enhance solubility and stability.

Applications in Medicinal Chemistry

The compound's unique structure positions it as a valuable building block in the development of new pharmaceuticals:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide involves its interaction with various molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The piperazine moiety can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Triazole-Piperazine Derivatives

Key Observations :

- Bromine at the 3-position on the triazole ring is a conserved feature, critical for halogen bonding in receptor interactions .

- Piperazine derivatives exhibit higher solubility in aqueous media compared to free bases or carboxylic acid analogues (e.g., 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid) due to ionic interactions .

Key Observations :

- The hydrobromide salt form (common to vortioxetine and the target compound) improves bioavailability compared to free bases, as seen in clinical pharmacokinetics of vortioxetine .

Biological Activity

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring that is known for its diverse biological properties, including antimicrobial and anticancer activities. The following sections will detail its biological activities, relevant research findings, and case studies.

- Chemical Name : this compound

- CAS Number : 1674433-89-6

- Molecular Formula : C6H10BrN5

- Molecular Weight : 232.08 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit promising antimicrobial properties. A study found that derivatives of triazole, including those similar to this compound, demonstrated effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that triazole-based compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as PI3K/AKT/mTOR . For instance, a derivative exhibited significant cytotoxic effects against pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), with low nanomolar IC50 values indicating potent activity .

Case Studies

- Inhibition of Lactate Dehydrogenase (LDH) :

-

Synthetic Pathways and Pharmacological Investigations :

- A recent thesis explored various N-heterocyclic scaffolds, including triazoles, revealing their potential in modern drug design. The study emphasized the need for further exploration into the pharmacological profiles of compounds like this compound to fully understand their therapeutic applications .

Data Tables

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | < 10 | Cell wall disruption |

| Anticancer | MiaPaCa2 | < 0.01 | Apoptosis induction |

| Anticancer | A673 | < 0.01 | Inhibition of PI3K/AKT/mTOR pathway |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide?

Answer:

The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Nucleophilic substitution : Reacting 3-bromo-1H-1,2,4-triazole-5-amine with brominated piperazine derivatives in acetonitrile with K₂CO₃ as a base, followed by column chromatography purification .

- Click chemistry : Using CuSO₄·5H₂O and sodium ascorbate to catalyze the reaction between alkynyl-piperazine derivatives and azido-triazole precursors, yielding triazole-piperazine hybrids .

Key steps include monitoring reactions via TLC and purification using silica gel chromatography.

Advanced: How can researchers optimize reaction yields for brominated triazole-piperazine derivatives under moisture-sensitive conditions?

Answer:

Optimization strategies include:

- Controlled stoichiometry : Ensuring a 1.2:1 molar ratio of azide to alkyne to minimize side products .

- Inert atmosphere : Using nitrogen/argon to prevent hydrolysis of brominated intermediates.

- Catalyst tuning : Adjusting CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to enhance regioselectivity .

- Purification : Gradient elution in column chromatography (e.g., ethyl acetate:hexane, 1:8) to isolate high-purity products .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Answer:

- ¹H-NMR : Peaks at δ ~13.85 ppm (triazole -SH group) and δ ~5.63 ppm (amino protons) confirm core structure .

- TLC : Single-spot analysis in hexane:ethyl acetate (1:2) ensures homogeneity .

- Elemental analysis : Matches calculated C, H, N, and Br percentages to verify purity .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:

- Cross-validation : Combine ¹H-NMR with ¹³C-NMR and IR to resolve ambiguities (e.g., distinguishing tautomeric forms of triazole) .

- X-ray crystallography : Use SHELX programs for single-crystal refinement to resolve bond-length/angle discrepancies .

- Alternative syntheses : Prepare derivatives (e.g., methyl or fluorobenzyl analogs) to compare spectral patterns .

Basic: What pharmacological applications are explored for this compound?

Answer:

- Receptor antagonism : The piperazine moiety acts as a 5-HT₁A receptor antagonist (e.g., NAN-190 analog) in Parkinson’s disease models .

- Anticancer activity : Triazole-piperazine hybrids inhibit tumor cell proliferation via molecular docking with kinase targets .

Advanced: What methodologies assess the compound’s stability and degradation pathways?

Answer:

- Forced degradation : Expose to heat (40–60°C), light, and acidic/basic conditions, followed by HPLC analysis to identify degradation products (e.g., debrominated analogs) .

- Mass spectrometry : Track bromine loss (m/z ~79/81) or hydrobromide dissociation .

- Hygroscopicity testing : Store at controlled humidity (e.g., 25°C, 60% RH) to evaluate moisture-induced instability .

Advanced: How is computational modeling applied to study this compound’s bioactivity?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to 5-HT₁A receptors or kinases, with validation via IC₅₀ assays .

- QSAR studies : Correlate substituent effects (e.g., bromine position) with biological activity using Gaussian-based DFT calculations .

- Crystal structure analysis : ORTEP-III visualizes intermolecular interactions (e.g., H-bonding with hydrobromide counterions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.